

# 4,4,4-Trifluorobutan-2-one spectral data (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,4,4-Trifluorobutan-2-one

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An In-depth Technical Guide to the Spectral Data of **4,4,4-Trifluorobutan-2-one**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the spectral data for **4,4,4-Trifluorobutan-2-one** (CAS No. 2366-70-3), a fluorinated ketone of interest in synthetic chemistry and materials science. This document details the analysis and interpretation of its Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are provided, and the relationships between analytical techniques and the resultant structural information are visualized. All quantitative data are summarized in tabular format for clarity and ease of comparison.

## Molecular Structure and Overview

**4,4,4-Trifluorobutan-2-one** is a four-carbon ketone with a terminal trifluoromethyl group. Its molecular formula is  $\text{C}_4\text{H}_5\text{F}_3\text{O}$ , and its molecular weight is 126.08 g/mol <sup>[1]</sup> The structure contains two key functional groups: a carbonyl group (ketone) and a trifluoromethyl group. These electron-withdrawing groups significantly influence the molecule's electronic environment, which is directly reflected in its spectral characteristics.

Structure:  $\text{CH}_3\text{--C(=O)--CH}_2\text{--CF}_3$

## Spectral Data and Interpretation

The following sections provide a detailed analysis of the expected and observed spectral data for **4,4,4-Trifluorobutan-2-one**.

### Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of **4,4,4-Trifluorobutan-2-one** is expected to show two distinct signals corresponding to the two non-equivalent sets of protons: the methyl ( $\text{CH}_3$ ) protons and the methylene ( $\text{CH}_2$ ) protons. The strong electron-withdrawing nature of the adjacent carbonyl and trifluoromethyl groups deshields these protons, shifting their signals downfield.

Signal Assignment	Chemical Shift ( $\delta$ , ppm) (Predicted)	Multiplicity	Coupling Constant (J, Hz) (Predicted)	Integration
a ( $\text{CH}_3\text{-C=O}$ )	~2.4	Singlet (s)	N/A	3H
b ( $\text{O=C-CH}_2\text{-CF}_3$ )	~3.3	Quartet (q)	~10-12 Hz ( $^3\text{JH-F}$ )	2H

Interpretation:

- Signal a ( $\text{CH}_3$ ): The methyl protons are adjacent to the carbonyl group and show no coupling to other protons, resulting in a singlet.
- Signal b ( $\text{CH}_2$ ): The methylene protons are deshielded by both the adjacent carbonyl and the trifluoromethyl group. They are coupled to the three fluorine atoms on the neighboring carbon, resulting in a quartet due to three-bond H-F coupling ( $^3\text{JH-F}$ ).

### Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

A proton-decoupled  $^{13}\text{C}$  NMR spectrum will display four unique signals, one for each carbon atom in the molecule.<sup>[2]</sup> The chemical shifts are significantly influenced by the electronegative oxygen and fluorine atoms.<sup>[3]</sup>

Signal Assignment	Chemical Shift ( $\delta$ , ppm) (Predicted)	Multiplicity	Coupling Constant (J, Hz) (Predicted)
1 (CH <sub>3</sub> -C=O)	~28	Singlet (s)	N/A
2 (O=C-CH <sub>2</sub> -CF <sub>3</sub> )	~45	Quartet (q)	~25-30 Hz ( <sup>2</sup> JC-F)
3 (CF <sub>3</sub> )	~125	Quartet (q)	~270-280 Hz ( <sup>1</sup> JC-F)
4 (C=O)	~200	Singlet (s)	N/A

#### Interpretation:

- Signal 1 (CH<sub>3</sub>): The methyl carbon appears in the typical alkane region but is slightly downfield due to the adjacent carbonyl.
- Signal 2 (CH<sub>2</sub>): This methylene carbon is strongly influenced by the adjacent CF<sub>3</sub> group, resulting in a quartet due to two-bond C-F coupling (<sup>2</sup>JC-F).
- Signal 3 (CF<sub>3</sub>): The trifluoromethyl carbon signal is split into a prominent quartet by the three fluorine atoms it is directly bonded to, exhibiting a large one-bond coupling constant (<sup>1</sup>JC-F).
- Signal 4 (C=O): The carbonyl carbon appears significantly downfield, characteristic of ketones.[3]

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For **4,4,4-Trifluorobutan-2-one**, a neat liquid sample would be analyzed, likely using an ATR or transmission cell method.[1] The spectrum is dominated by strong absorptions from the carbonyl and C-F bonds.

Wavenumber (cm <sup>-1</sup> ) (Predicted)	Bond Vibration	Intensity
2950-3000	C-H Stretch (sp <sup>3</sup> )	Medium
~1740	C=O Stretch (Ketone)	Strong
1100-1300	C-F Stretch	Strong, Multiple Bands

Interpretation:

- C=O Stretch: A very strong and sharp absorption band around 1740 cm<sup>-1</sup> is the most prominent feature, confirming the presence of a saturated ketone. The frequency is slightly elevated due to the electron-withdrawing effect of the adjacent trifluoromethyl group.
- C-F Stretches: A series of strong, complex bands in the 1300-1100 cm<sup>-1</sup> region are characteristic of the C-F stretching vibrations of the CF<sub>3</sub> group.[4]
- C-H Stretches: Medium intensity bands just below 3000 cm<sup>-1</sup> correspond to the stretching vibrations of the methyl and methylene C-H bonds.[5]

## Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that causes significant fragmentation, providing a fingerprint for the molecule's structure.[6] The molecular ion (M<sup>+</sup>) for **4,4,4-Trifluorobutan-2-one** is at m/z 126.

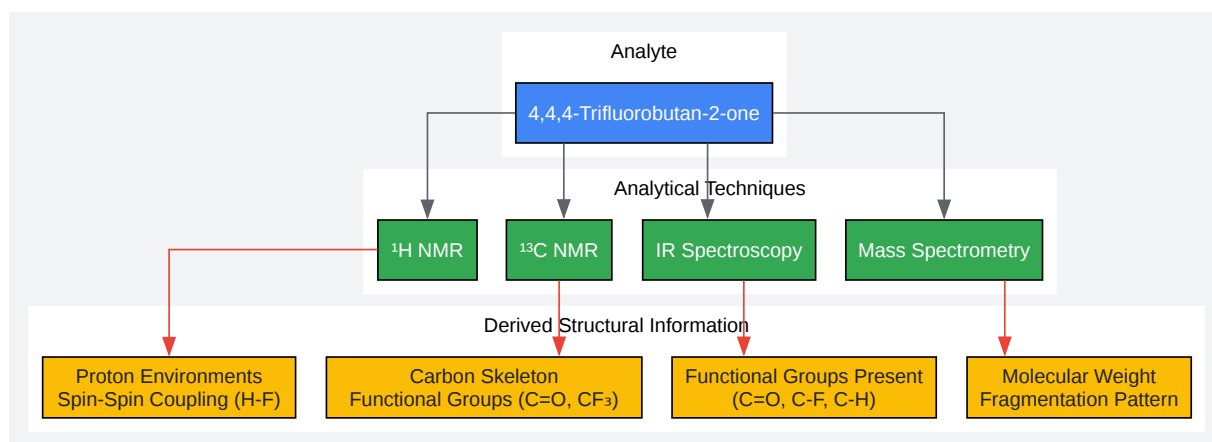
m/z	Proposed Fragment Ion	Formula	Notes
126	$[\text{C}_4\text{H}_5\text{F}_3\text{O}]^{+\cdot}$	$[\text{M}]^{+\cdot}$	Molecular Ion
111	$[\text{C}_3\text{H}_2\text{F}_3\text{O}]^+$	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical
83	$[\text{C}_2\text{H}_2\text{F}_3]^+$	$[\text{M} - \text{CH}_3\text{CO}]^+$	Loss of an acetyl radical
69	$[\text{CF}_3]^+$	$[\text{CF}_3]^+$	Trifluoromethyl cation
43	$[\text{C}_2\text{H}_3\text{O}]^+$	$[\text{CH}_3\text{CO}]^+$	Acetyl cation (Base Peak) <a href="#">[1]</a>

Interpretation: The fragmentation pattern is consistent with the structure of a methyl ketone.

- m/z 126 (Molecular Ion): The peak corresponding to the intact molecule.
- m/z 111: Alpha-cleavage resulting in the loss of the methyl radical ( $[\text{CH}_3]^\cdot$ ) is a common pathway for ketones.
- m/z 43 (Base Peak): The most abundant fragment is the acetyl cation,  $[\text{CH}_3\text{CO}]^+$ , formed by cleavage of the C-C bond between the carbonyl and methylene groups.[\[1\]](#) This is a characteristic fragment for methyl ketones.
- m/z 69: Formation of the stable trifluoromethyl cation.

## Visualization of Analytical Workflow

The following diagram illustrates the relationship between the spectroscopic methods and the structural information they provide for **4,4,4-Trifluorobutan-2-one**.



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Caption: Logical workflow for the structural elucidation of **4,4,4-Trifluorobutan-2-one**.

## Experimental Protocols

The following are generalized protocols for obtaining the spectral data described. Instrument-specific parameters may require optimization.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation:
  - Accurately weigh 15-25 mg of **4,4,4-Trifluorobutan-2-one** for <sup>1</sup>H NMR (or 50-100 mg for <sup>13</sup>C NMR) into a clean, dry vial.

- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) to the vial.<sup>[7]</sup> Ensure the solvent does not contain residual proton signals that overlap with analyte signals.
- Gently swirl the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into a spinner and adjust its depth using a depth gauge.
  - Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard single-pulse experiment. Typical acquisition parameters include a  $30\text{-}45^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
  - For  $^{13}\text{C}$  NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).<sup>[8]</sup> A higher number of scans (e.g., 128-1024 or more) is typically required due to the low natural abundance of  $^{13}\text{C}$ .<sup>[2]</sup>
  - Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
  - Calibrate the chemical shift scale by referencing the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity.<sup>[9]</sup>

- Background Spectrum:
  - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol, followed by a dry tissue.
  - Acquire a background spectrum of the empty, clean ATR crystal. This spectrum will be automatically subtracted from the sample spectrum.<sup>[10]</sup>
- Sample Analysis:
  - Place a single drop of neat **4,4,4-Trifluorobutan-2-one** directly onto the center of the ATR crystal.
  - If using a pressure clamp, lower it to ensure good contact between the liquid and the crystal.
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4  $\text{cm}^{-1}$  over a range of 4000-400  $\text{cm}^{-1}$ .<sup>[10]</sup>
  - After analysis, thoroughly clean the ATR crystal with a solvent-dampened tissue to remove all traces of the sample.

## Electron Ionization Mass Spectrometry (EI-MS)

This protocol assumes analysis via direct infusion or Gas Chromatography (GC) coupling.

- Sample Introduction:
  - For GC-MS, prepare a dilute solution of the sample (~100 ppm) in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1  $\mu\text{L}$ ) into the GC inlet. The GC column will separate the analyte from the solvent before it enters the MS source.
  - For direct infusion, the volatile liquid can be introduced via a heated probe or a controlled leak valve directly into the ion source.<sup>[6]</sup>



- Ionization and Mass Analysis:
  - The sample molecules enter the high-vacuum ion source.
  - A beam of electrons, accelerated to a standard energy of 70 eV, bombards the gaseous sample molecules.[11]
  - This bombardment causes ionization (ejection of an electron to form  $M^{+}$ ) and subsequent fragmentation.[12]
  - The resulting positive ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
  - The detector records the abundance of each ion, generating the mass spectrum.

## Conclusion

The spectral data of **4,4,4-Trifluorobutan-2-one** are highly characteristic and directly reflect its molecular structure.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy confirm the connectivity of the carbon-hydrogen framework and show significant deshielding and coupling effects from the fluorine atoms. IR spectroscopy provides definitive evidence for the ketone carbonyl group and the trifluoromethyl group. Finally, EI-mass spectrometry establishes the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of a stable acetyl cation, characteristic of a methyl ketone. Together, these techniques provide an unambiguous structural elucidation of the molecule.

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- To cite this document: BenchChem. [4,4,4-Trifluorobutan-2-one spectral data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297884#4-4-4-trifluorobutan-2-one-spectral-data-nmr-ir-ms]

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